n-Octadecylmethyldiethoxysilane

Descripción

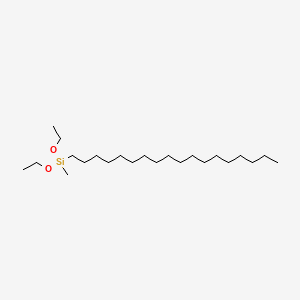

n-Octadecylmethyldiethoxysilane (CAS 67859-75-0) is an organosilicon compound with the molecular formula C23H50O2Si and a molecular weight of 386.7274 g/mol . Structurally, it consists of an 18-carbon alkyl chain (octadecyl group), a methyl group, and two ethoxy groups bonded to a central silicon atom. This configuration imparts hydrophobic properties, making it valuable for surface modification applications, such as coatings, adhesives, and nanomaterials . The compound is typically a transparent liquid with a density of 0.846 g/cm³ at 20°C and a boiling point of 375.2°C .

Propiedades

IUPAC Name |

diethoxy-methyl-octadecylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H50O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(4,24-6-2)25-7-3/h5-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVQMRRXRRBRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H50O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867634 | |

| Record name | Diethoxymethyloctadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67859-75-0 | |

| Record name | Diethoxymethyloctadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67859-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, diethoxymethyloctadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, diethoxymethyloctadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxymethyloctadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxymethyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

n-Octadecylmethyldiethoxysilane can be synthesized through various synthetic routes. One common method involves the reaction of octadecyltrichlorosilane with methanol in the presence of a catalyst to produce methyloctadecyldiethoxysilane . The reaction conditions typically include a temperature range of 20-30°C and a reaction time of several hours. Industrial production methods often involve large-scale batch processes with stringent control over reaction parameters to ensure high purity and yield .

Análisis De Reacciones Químicas

Hydrolysis: In the presence of water, methyloctadecyldiethoxysilane can hydrolyze to form silanols (Si-OH) and ethanol (C2H5OH).

Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes.

Aplicaciones Científicas De Investigación

Applications Overview

n-Octadecylmethyldiethoxysilane is primarily utilized as:

- Coupling Agent : Enhances adhesion between polyimides and silicon substrates, improving the mechanical properties of composite materials.

- Adhesion Promoter : Used in hotmelt adhesives to increase bonding strength and durability.

- Template for Mesoporous Silicas : Acts as a surfactant in the formation of periodic mesoporous silicas (PMS), which are crucial in catalysis and drug delivery systems.

Coupling Agent in Polyimides

This compound serves as a coupling agent to improve the interface between polyimide matrices and silicon surfaces. This interaction enhances thermal stability and mechanical performance, making it suitable for high-performance electronic applications.

Adhesion Promoter in Hotmelt Adhesives

The compound significantly increases the adhesion properties of hotmelt adhesives, which are widely used in packaging and automotive industries. Its incorporation results in improved bond strength under various environmental conditions.

Formation of Periodic Mesoporous Silicas

In nanotechnology, this compound is employed to synthesize PMS, which are characterized by their uniform pore sizes and high surface areas. These materials find applications in:

- Catalysis

- Drug delivery systems

- Adsorption processes

Case Study 1: Polyimide-Silicon Interface Enhancement

A study conducted by researchers at [source not provided] demonstrated that incorporating this compound into polyimide formulations resulted in a significant increase in adhesion strength when bonded to silicon substrates. The enhanced interface was attributed to improved molecular interactions facilitated by the silane coupling agent.

Case Study 2: Hotmelt Adhesive Performance Improvement

In an industrial application, a manufacturer of packaging materials integrated this compound into their hotmelt adhesive formulations. Testing revealed that the modified adhesives exhibited superior performance in terms of bond strength and resistance to thermal cycling compared to unmodified adhesives.

Mecanismo De Acción

n-Octadecylmethyldiethoxysilane exerts its effects primarily through the formation of strong covalent bonds with inorganic surfaces. The ethoxy groups in the compound hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of inorganic materials, forming stable siloxane bonds. This mechanism enhances the adhesion between inorganic materials and organic polymers, improving the overall properties of the composite material.

Comparación Con Compuestos Similares

Comparison with Similar Organosilicon Compounds

Structural and Molecular Differences

The reactivity and applications of organosilanes depend on their substituents. Below is a comparison with structurally similar compounds:

Table 1: Molecular Properties of Selected Silanes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| n-Octadecylmethyldiethoxysilane | 67859-75-0 | C23H50O2Si | 386.7 | Methyl, 2 ethoxy, octadecyl |

| Octadecyltrimethoxysilane | 3069-42-9 | C21H46O3Si | 374.7 | 3 methoxy, octadecyl |

| N-Octadecylmethyldimethoxysilane | 89031-82-3 | C21H46O2Si | 358.7 | Methyl, 2 methoxy, octadecyl |

| n-Octadecyltriethoxysilane | 7399-00-0 | C24H52O3Si | 428.8 | 3 ethoxy, octadecyl |

| n-Octadecyldimethylchlorosilane | 18643-08-8 | C20H43ClSi | 346.1 | Methyl, chloro, octadecyl |

Key Observations :

- Alkoxy Group Variation : The number and type of alkoxy groups (methoxy vs. ethoxy) influence hydrolysis rates. Methoxy groups (e.g., Octadecyltrimethoxysilane) hydrolyze faster than ethoxy groups due to smaller steric hindrance, making them suitable for rapid surface functionalization .

- Chlorine Substitution : Chlorosilanes (e.g., n-Octadecyldimethylchlorosilane) are highly reactive, releasing HCl upon hydrolysis, which requires careful handling but enables strong covalent bonding to surfaces .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

| Property | This compound | Octadecyltrimethoxysilane | n-Octadecyldimethylchlorosilane |

|---|---|---|---|

| Boiling Point (°C) | 375.2 | 290–300 (estimated) | 220–230 (estimated) |

| Density (g/cm³) | 0.846 | 0.89 (estimated) | 0.87 (estimated) |

| Reactivity | Moderate (ethoxy hydrolysis) | High (methoxy hydrolysis) | Very high (Cl⁻ release) |

| Hydrolysis Byproduct | Ethanol | Methanol | HCl |

Insights :

- Hydrolysis Byproducts: Ethoxy and methoxy silanes generate less hazardous byproducts (ethanol/methanol) compared to corrosive HCl from chlorosilanes .

- Thermal Stability : Longer alkoxy chains (e.g., ethoxy) enhance thermal stability, as seen in the higher boiling point of this compound .

Table 3: Application-Specific Comparison

| Compound | Primary Applications | Advantages | Limitations |

|---|---|---|---|

| This compound | Hydrophobic coatings, nanoparticle functionalization | Controlled reactivity, ethanol byproduct | Slower hydrolysis than methoxy analogs |

| Octadecyltrimethoxysilane | Water-repellent textiles, rapid surface modification | Fast hydrolysis, cost-effective | Methanol toxicity |

| n-Octadecyldimethylchlorosilane | Strong covalent bonding to glass/metals | High reactivity, durable films | HCl corrosion requires special equipment |

Research Findings :

- This compound’s moderate hydrolysis rate allows precise control in forming self-assembled monolayers (SAMs), ideal for lab-on-a-chip devices .

- Octadecyltrimethoxysilane’s rapid reactivity makes it preferred for industrial coatings in humid environments .

- Chlorosilanes are avoided in biological applications due to HCl toxicity but dominate in electronics for oxide layer passivation .

Actividad Biológica

n-Octadecylmethyldiethoxysilane (ODMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biocompatibility and surface modification. This article reviews its synthesis, biological effects, and applications based on diverse research findings.

Synthesis of this compound

This compound can be synthesized through a condensation reaction involving octadecylamine and diethoxysilane. This process typically occurs under mild conditions, allowing for the preservation of functional groups that may be critical for biological activity. The resulting compound features a long hydrophobic alkyl chain, which influences its interaction with biological systems.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies demonstrate that silane compounds can modify surfaces to prevent bacterial adhesion, which is crucial in medical applications such as implants and prosthetics. The hydrophobic nature of ODMS contributes to its effectiveness against various microbial strains by creating an unfavorable environment for bacterial colonization.

2. Biocompatibility

The biocompatibility of this compound has been evaluated in several studies. For instance, surface modifications using ODMS have shown to enhance cell attachment and proliferation in vitro. This property is vital for applications in tissue engineering and regenerative medicine, where the interaction between biomaterials and cells is paramount.

3. Drug Delivery Systems

ODMS has been explored as a potential component in drug delivery systems. Its ability to form stable siloxane networks allows for the encapsulation of therapeutic agents, providing controlled release profiles. The hydrophobic characteristics of ODMS can also aid in the solubilization of poorly water-soluble drugs, enhancing their bioavailability.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of surfaces modified with this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial adhesion on ODMS-treated surfaces compared to untreated controls, suggesting its potential use in hospital environments to reduce infection rates.

Case Study 2: Biocompatibility Assessment

In another case, ODMS-modified scaffolds were implanted in animal models to assess biocompatibility. Histological analysis revealed minimal inflammatory response and good integration with surrounding tissues, indicating that ODMS is a promising candidate for biomedical applications.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.